(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid
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Overview
Description
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[930The name is derived from the Latin word “cerotus,” which in turn was derived from the Ancient Greek word “κηρός” (keros), meaning beeswax or honeycomb, combined with “plastic” from the Latin “plasticus” (meaning of molding, from Greek “plastikos,” from “plassein” to mold, form) .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid can be synthesized through a series of chemical reactions starting from simpler organic compounds. One notable method involves the transformation of tropone into an optically pure tricyclic system. This sequence features a stereoselective Ireland ester enolate Claisen rearrangement followed by an intramolecular nitrite oxide cycloaddition for the assembly of an ABC-ring precursor of the target molecule .
Industrial Production Methods: Industrial production of ceroplasteric acid typically involves the extraction and purification from natural sources, such as the scale insect Ceroplastes rubens Maskell. The process includes the hydrolysis of the insect’s waxy secretions to obtain the acid .
Chemical Reactions Analysis
Types of Reactions: (E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Esters: Formed from esterification reactions.
Ketones/Aldehydes: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the metabolism of certain insects.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ceroplasteric acid involves its interaction with specific molecular targets and pathways. For instance, it can form esters with UV curable moiety alcohols, which are then used in various industrial applications . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid can be compared with other long-chain saturated fatty acids, such as:
Hexatriacontanoic acid (C36): A 36-carbon-long saturated fatty acid.
Heptatriacontanoic acid (C37): A 37-carbon-long saturated fatty acid.
Uniqueness: this compound is unique due to its specific carbon chain length and its origin from the waxy secretions of the scale insect Ceroplastes rubens Maskell. This distinguishes it from other long-chain fatty acids that are typically derived from plant or animal sources .
Properties
CAS No. |
18681-22-6 |
---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C25H38O2/c1-16(7-6-8-19(4)24(26)27)21-13-14-25(5)15-22-18(3)9-11-20(22)17(2)10-12-23(21)25/h8,10,16,20-23H,3,6-7,9,11-15H2,1-2,4-5H3,(H,26,27)/b17-10-,19-8+/t16-,20-,21+,22+,23+,25-/m0/s1 |
InChI Key |
DIQGDBNYBUYWHQ-UCRCEIQLSA-N |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
Isomeric SMILES |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
Origin of Product |
United States |
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